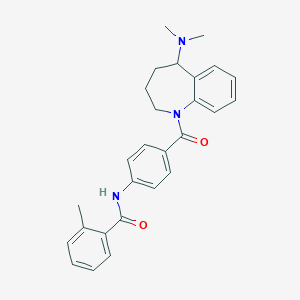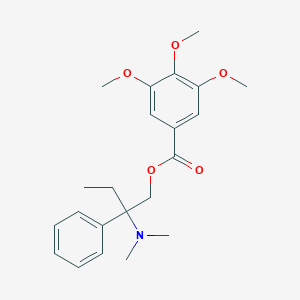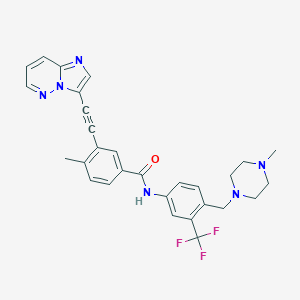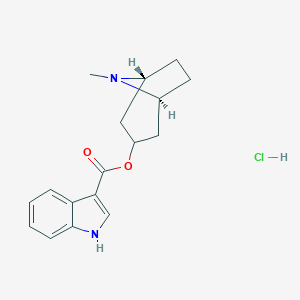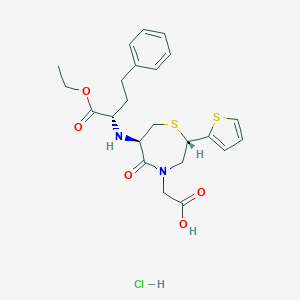
Ganciclovir
概要
説明
ガンシクロビルは、主にサイトメガロウイルス (CMV) 感染症の治療に使用される抗ウイルス薬です。これは、ヌクレオシドである 2'-デオキシグアノシンの合成類似体です。ガンシクロビルは、サイトメガロウイルスや単純ヘルペスウイルスを含むヘルペスウイルス科のウイルスに対して特に有効です。 これは、後天性免疫不全症候群 (AIDS) の患者や臓器移植を受けた患者など、免疫不全状態にある患者によく使用されます .
2. 製法
合成経路と反応条件: ガンシクロビルは、さまざまな方法で合成できます。一般的な方法の 1 つは、マイクロ波反応器中で触媒の存在下、1,3-ジアセトキシ-2-(アセトキシメトキシ)プロパンを 2,9-ジアセチルグアニンと縮合させる方法です。 この反応により、トリアセチルガンシクロビルが生成され、これは加水分解されてガンシクロビルが得られます . 別の方法としては、N-(6-カルボニル-6,9-ジヒドロ-1H-プリン-2-イル)アセトアミドを 2-ヒドロキシ-1,3-ジアセト酸プロピレンジエステルとクロロホルメートを用いて縮合させた後、加水分解する方法があります .
工業的生産方法: ガンシクロビルの工業的生産は、通常、上記の方法を用いた大規模合成によって行われます。マイクロ波反応器の使用と最適化された反応条件により、最終生成物の収率と純度が向上します。 このプロセスは、副反応を最小限に抑え、溶媒の使用を削減するように設計されており、より費用対効果が高く環境にやさしいものとなっています .
3. 化学反応解析
反応の種類: ガンシクロビルは、以下を含むさまざまな化学反応を起こします。
酸化: ガンシクロビルは、酸化されてガンシクロビル三リン酸を生成し、これは薬物の活性型です。
還元: 還元反応は、ガンシクロビルではあまり一般的ではありません。
置換: ガンシクロビルは、特にグアニン部分で求核置換反応を起こす可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、分子状酸素や過酸化水素などがあります。
置換: ハロゲン化物やアミンなどの求核試薬は、穏やかな条件下で使用できます。
主な生成物:
酸化: ガンシクロビル三リン酸。
作用機序
ガンシクロビルは、ウイルスDNA合成を阻害することで抗ウイルス効果を発揮します。感染細胞内に取り込まれると、ガンシクロビルはウイルスチミジンキナーゼによってリン酸化されてガンシクロビル一リン酸を生成します。これは、細胞キナーゼによってさらにリン酸化されてガンシクロビル三リン酸を生成します。 ガンシクロビル三リン酸は、ウイルスDNAへの組み込みのためにデオキシグアノシン三リン酸と競合し、鎖の停止とウイルスDNAポリメラーゼの阻害につながります .
類似化合物:
アシクロビル: 単純ヘルペスウイルス感染症の治療に使用される別の抗ウイルスヌクレオシド類似体です。
バルガンシクロビル: 体内ですばやくガンシクロビルに変換されるガンシクロビルの経口プロドラッグです。
バラシクロビル: 体内であシクロビルに変換される抗ウイルスプロドラッグです。
比較:
ガンシクロビル対アシクロビル: ガンシクロビルは、サイトメガロウイルスに対してアシクロビルよりも強力ですが、アシクロビルは主に単純ヘルペスウイルス感染症に使用されます。
ガンシクロビル対バルガンシクロビル: バルガンシクロビルは、経口バイオアベイラビリティが高く、経口投与に適していることがよくあります。
ガンシクロビル対バラシクロビル: バラシクロビルは、単純ヘルペスウイルス感染症に使用され、ガンシクロビルとは異なる活性化経路を持っています
ガンシクロビルは、サイトメガロウイルスの複製を阻害するという独自の能力により、特に免疫不全状態にある患者にとって貴重な抗ウイルス薬となっています。
生化学分析
Biochemical Properties
Ganciclovir inhibits virus replication by its incorporation into viral DNA . This incorporation inhibits dATP and leads to defective DNA, ceasing or retarding the viral machinery required to spread the virus to other cells .
Cellular Effects
This compound’s antiviral activity inhibits virus replication . This inhibitory action is highly selective as the drug must be converted to the active form by a virus-encoded cellular enzyme, thymidine kinase (TK) .
Molecular Mechanism
This compound is a prodrug that is structurally similar to acyclovir . It inhibits virus replication by its incorporation into viral DNA. This incorporation inhibits dATP and leads to defective DNA, ceasing or retarding the viral machinery required to spread the virus to other cells .
Temporal Effects in Laboratory Settings
This compound was associated with a reduction in both low-grade and high-grade (>1000 IU/mL) reactivation in plasma, lung (defined as endotracheal tube aspirate or BAL), and throat specimens . The effect of this compound on CMV viral load in different compartments (at any site, lung, throat) is shown in eFigure 2 in Supplement 3 .
Dosage Effects in Animal Models
Toxicity studies have shown that the oral LD50 in mice is > 2g/kg and the intravenous LD50 in dogs is > 150mg/kg . Symptoms of overdose include irreversible pancytopenia, worsening GI symptoms, and acute renal failure .
Metabolic Pathways
Little to no metabolism occurs with this compound, about 90% of plasma this compound is eliminated unchanged in the urine . Renal excretion of unchanged drug by glomerular filtration and active tubular secretion is the major route of elimination of this compound .
Transport and Distribution
The final model incorporated conversion of valthis compound to this compound through esterases and permeability-limited tissue distribution of both drugs with active transport processes added in gut, liver, and kidney .
準備方法
Synthetic Routes and Reaction Conditions: Ganciclovir can be synthesized through various methods. One common method involves the condensation of 1,3-diacetoxy-2-(acetoxymethoxy)propane with 2,9-diacetylguanine in the presence of a catalyst in a microwave reactor. This reaction produces triacetyl this compound, which is then hydrolyzed to obtain this compound . Another method involves the condensation of N-(6-carbonyl-6,9-dihydro-1H-purine-2-yl)acetamide with 2-hydroxy-1,3-diacetic acid propylene diester using chloroformyl chloride, followed by hydrolysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave reactors and optimized reaction conditions helps improve the yield and purity of the final product. The process is designed to minimize side reactions and reduce the use of solvents, making it more cost-effective and environmentally friendly .
化学反応の分析
Types of Reactions: Ganciclovir undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound triphosphate, which is the active form of the drug.
Reduction: Reduction reactions are less common for this compound.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the guanine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Substitution: Nucleophilic reagents such as halides and amines can be used under mild conditions.
Major Products:
Oxidation: this compound triphosphate.
Substitution: Various substituted derivatives of this compound, depending on the nucleophile used
科学的研究の応用
類似化合物との比較
Acyclovir: Another antiviral nucleoside analogue used to treat herpes simplex virus infections.
Valganciclovir: An oral prodrug of this compound that is rapidly converted to this compound in the body.
Valacyclovir: An antiviral prodrug that is converted to acyclovir in the body.
Comparison:
This compound vs. Acyclovir: this compound is more potent against cytomegalovirus, while acyclovir is primarily used for herpes simplex virus infections.
This compound vs. Valthis compound: Valthis compound has better oral bioavailability and is often preferred for oral administration.
This compound vs. Valacyclovir: Valacyclovir is used for herpes simplex virus infections and has a different activation pathway compared to this compound
This compound’s unique ability to inhibit cytomegalovirus replication makes it a valuable antiviral agent, particularly in immunocompromised patients.
特性
IUPAC Name |
2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSCQMHQWWYFCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
107910-75-8 (mono-hydrochloride salt) | |
| Record name | Ganciclovir [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082410320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8041032 | |
| Record name | Ganciclovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ganciclovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4), Ganciclovir sodium sterile powder occurs as a white to off-white, crystalline, lyophilized powder. Ganciclovir sodium has a solubility of 3 mg/mL in water at 25 °C and neutral pH. Both ganciclovir base and ganciclovir sodium are freely soluble in water at high pH (around 11). At more neutral pH, solubility is reduced, and crystallization may occur in concentrated solutions of the drug (exceeding 10 mg/ml). Ganciclovir sodium contains approximately 4 mEq of sodium per gram of ganciclovir. Following reconstitution with sterile water for injection, ganciclovir sodium solutions containing 50 mg of ganciclovir per mL have a pH of approximately 11 and are colorless. Following further dilution in 0.9% sodium chloride injection or 5% dextrose injection, solutions containing approximately 2.5 mg of ganciclovir per mL have a pH of approximately 10 and an osmolality of 310 mOsm/kg. /Ganciclovir sodium/, In water (25 °C): 4.3 mg/mL at pH 7, Aqueous solubility of the drug is relatively constant over a pH range of 3.5-8.5 but increases substantially in strongly acidic or basic solutions., 1.16e+01 g/L | |
| Record name | SID8139883 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Ganciclovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01004 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GANCICLOVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6512 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ganciclovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Ganciclovir's antiviral activity inhibits virus replication. This inhibitory action is highly selective as the drug must be converted to the active form by a virus-encoded cellular enzyme, thymidine kinase (TK). TK catalyzes phosphorylation of ganciclovir to the monophosphate, which is then subsequently converted into the diphosphate by cellular guanylate kinase and into the triphosphate by a number of cellular enzymes. In vitro, ganciclovir triphosphate stops replication of herpes viral DNA. When used as a substrate for viral DNA polymerase, ganciclovir triphosphate competitively inhibits dATP leading to the formation of 'faulty' DNA. This is where ganciclovir triphosphate is incorporated into the DNA strand replacing many of the adenosine bases. This results in the prevention of DNA synthesis, as phosphodiester bridges can longer to be built, destabilizing the strand. Ganciclovir inhibits viral DNA polymerases more effectively than it does cellular polymerase, and chain elongation resumes when ganciclovir is removed., Although the exact mechanism(s) of action of ganciclovir has not been fully elucidated, it appears that the drug exerts its antiviral effect on human cytomegalovirus and the other human herpesviruses by interfering with DNA synthesis via competition with deoxyguanosine for incorporation into viral DNA and by being incorporated into growing viral DNA chains. The active phosphorylated form of ganciclovir can both competitively inhibit viral DNA polymerase and be incorporated into growing DNA chains as a false nucleotide, thus interfering with chain elongation (prematurely terminating DNA synthesis) and/or resulting in formation of a mutant DNA chain and thereby inhibiting viral replication. Ganciclovir triphosphate apparently has no effect on viral protein or RNA synthesis. Cellular alpha-DNA polymerase also is inhibited by the drug, but generally at concentrations higher than those required for inhibition of viral DNA polymerase. In human bone marrow cells, the IC50 (concentration of drug that produces 50% inhibition of cell division) has been reported as 9.95 ug/ml., Unchanged ganciclovir does not appear to possess antiviral activity. Instead, the antiviral activity appears to depend principally on intracellular conversion of the drug to ganciclovir triphosphate. The formation of ganciclovir monophosphate appears to be the rate limiting step in the formation of ganciclovir triphosphate. In vitro in herpes viruses, ganciclovir triphosphate functions both as substrate for, and a preferential inhibitor of, viral DNA polymerase and as a false nucleotide base. In cells infected with herpes simplex virus type 1 or 2 or varicella-zoster virus, ganciclovir is converted to ganciclovir monophosphate via virus-coded thymidine kinase. The pathway for conversion to the monophosphate in cells infected with Epstein-Barr virus or cytomegalovirus is unclear; these viruses do not code for thymidine kinase, and a cellular deoxyguanosine kinase, found in the cytosol and in mitochondria, may be involved. In cytomegalovirus infected cells, increased concentrations of deoxyguanosine kinase (mitochondrial origin) have been detected, suggesting that the virus may induce production of the enzyme. Subsequent phosphorylation occurs via cellular kinases (including guanylate kinase, phosphoglycerate kinase, and nucleoside diphosphate kinase) to the diphosphate and then the active triphosphate form., Ganciclovir appears to be principally virustatic rather than virucidal in action. Following removal of the drug from the culture medium in vitro, viral DNA synthesis, which previously was inhibited, resumes, resulting in restored viral replication. In addition, clinical evidence of reactivated disease suggests that ganciclovir acts principally to suppress virus activity and that eradication of the virus does not appear to occur. | |
| Record name | Ganciclovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01004 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GANCICLOVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6512 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from methanol, White to off-white solid | |
CAS No. |
82410-32-0 | |
| Record name | Ganciclovir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82410-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ganciclovir [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082410320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ganciclovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01004 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ganciclovir | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ganciclovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-9-{[(1,3-dihydroxypropan-2-yl)oxy]methyl}-6,9-dihydro-1H-purin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.403 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GANCICLOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9G3CKZ4P5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GANCICLOVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6512 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ganciclovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
250 °C (decomposes), Crystalline monohydrate from water, MP: 248-249 °C (decomposes), 250 °C | |
| Record name | Ganciclovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01004 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GANCICLOVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6512 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ganciclovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ganciclovir exert its antiviral effect?
A1: this compound is a guanosine analogue that requires intracellular activation to exert its antiviral effect. It is initially phosphorylated by viral kinases, such as the UL97 protein kinase encoded by cytomegalovirus (CMV) [, ]. Subsequent phosphorylation by cellular kinases leads to the formation of this compound triphosphate, the active metabolite. This active form acts as a competitive inhibitor of viral DNA polymerase, leading to the termination of viral DNA replication [, , , ].
Q2: What is the role of the bystander effect in this compound therapy?
A2: The bystander effect describes the phenomenon where non-transduced cells in close proximity to this compound-sensitive cells also exhibit sensitivity to the drug. This is attributed to the transfer of phosphorylated this compound metabolites, likely through gap junctions, from treated cells to neighboring cells []. This effect enhances the therapeutic impact of this compound, particularly in gene therapy approaches [].
Q3: How effective is this compound in treating CMV retinitis?
A3: Studies have demonstrated the efficacy of this compound, administered intravenously or via intravitreal injection, in treating CMV retinitis, particularly in patients with AIDS [, , , , ]. Intravenous this compound has shown efficacy in both peripheral and macular CMV retinitis []. Intravitreal administration, often combined with intravenous therapy, has demonstrated success in preserving sight in cases with macular involvement []. The choice of administration route is often guided by the location and severity of the retinitis [].
Q4: Has this compound demonstrated efficacy in treating other CMV infections?
A4: Yes, this compound has proven effective in managing various CMV infections beyond retinitis. Research suggests its efficacy in treating CMV pneumonia in immunocompromised children and adults, including neonates with perinatal CMV disease and pneumonitis []. Additionally, this compound shows promise in preemptive treatment of asymptomatic CMV infection in lung transplant recipients and bone marrow transplant recipients, reducing the risk of developing CMV interstitial pneumonia [, ].
Q5: What is the bioavailability of oral this compound compared to its prodrug, valthis compound?
A5: Oral this compound has poor bioavailability, estimated to be less than 10% []. This limitation led to the development of valthis compound, a prodrug of this compound, with significantly improved oral bioavailability, reaching approximately 60% [, , ]. This enhanced bioavailability allows for a more convenient oral administration route while achieving therapeutic this compound concentrations in vivo.
Q6: What are the known mechanisms of this compound resistance in CMV?
A7: Resistance to this compound in CMV primarily arises from mutations in two viral genes: UL97, encoding the viral kinase responsible for initial phosphorylation, and UL54, encoding the viral DNA polymerase [, , , ]. Mutations in UL97 often reduce the phosphorylation efficiency of this compound, decreasing its activation to the active triphosphate form [, ]. Mutations in UL54 can decrease the binding affinity of this compound triphosphate to the viral DNA polymerase, impacting its inhibitory activity [, ].
Q7: Can prior exposure to other antiviral agents influence the development of this compound resistance?
A8: Yes, there is evidence suggesting that prior exposure to certain antiviral drugs can contribute to the emergence of this compound-resistant CMV strains. A study demonstrated that aciclovir, another antiviral agent, could select for this compound-cross-resistant CMV strains in vitro []. This cross-resistance highlights the potential challenges in managing CMV infections and emphasizes the need for alternative therapeutic options [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


